Methanol--benzene (3/2)
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Overview
Description
Methanol–benzene (3/2) is a compound formed by the combination of methanol and benzene in a 3:2 molar ratio. Methanol, the simplest alcohol, is known for its use as a solvent, antifreeze, and fuel. Benzene, an aromatic hydrocarbon, is a fundamental building block in organic chemistry and is used in the production of various chemicals and materials. The combination of these two compounds results in a unique mixture with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol–benzene (3/2) can be prepared through the alkylation of benzene with methanol. This process involves the reaction of benzene with methanol in the presence of a catalyst, typically a solid acid like H-ZSM-5 zeolite . The reaction is carried out at elevated temperatures, around 400°C, and under specific conditions to achieve the desired molar ratio of methanol to benzene .
Industrial Production Methods
In industrial settings, the alkylation process is optimized to maximize the yield of the desired product while minimizing by-products. The use of advanced catalysts and controlled reaction conditions ensures efficient production. The process may involve continuous flow reactors and precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methanol–benzene (3/2) undergoes various chemical reactions, including:
Substitution: Benzene can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Methanol can be reduced to methane under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Oxidation: Formaldehyde, formic acid, phenol, benzoic acid.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene, bromobenzene.
Reduction: Methane.
Scientific Research Applications
Methanol–benzene (3/2) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanol–benzene (3/2) involves the interaction of methanol and benzene molecules with specific molecular targets and pathways. Methanol can act as a nucleophile in substitution reactions, while benzene can participate in electrophilic aromatic substitution reactions . The presence of catalysts, such as H-ZSM-5 zeolite, enhances the reactivity and selectivity of these reactions by providing active sites for the formation of transition-state complexes .
Comparison with Similar Compounds
Similar Compounds
Ethanol–benzene (3/2): Similar to methanol–benzene (3/2), but with ethanol instead of methanol.
Methanol–toluene (3/2): A mixture of methanol and toluene in a 3:2 molar ratio.
Methanol–xylene (3/2): A combination of methanol and xylene in a 3:2 molar ratio.
Uniqueness
Methanol–benzene (3/2) is unique due to its specific molar ratio and the distinct properties of methanol and benzene. The combination of these two compounds results in a mixture with unique reactivity and applications, particularly in the production of high-value chemicals through alkylation reactions .
Properties
CAS No. |
185689-49-0 |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
benzene;methanol |
InChI |
InChI=1S/2C6H6.3CH4O/c2*1-2-4-6-5-3-1;3*1-2/h2*1-6H;3*2H,1H3 |
InChI Key |
NUCALXYKHQVLDL-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.CO.C1=CC=CC=C1.C1=CC=CC=C1 |
Origin of Product |
United States |
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